molecular formula C19H26O2 B3432009 3-Methylether-estradiol CAS No. 94535-16-7

3-Methylether-estradiol

Cat. No. B3432009
CAS RN: 94535-16-7
M. Wt: 286.4 g/mol
InChI Key: ULAADVBNYHGIBP-BBCBXFPWSA-N
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Description

3-Methylether-estradiol, also known as 3-Methoxyestra-1,3,5(10)-trien-17-ol, is a chemical compound with the molecular formula C19H26O2 . It has an average mass of 286.409 Da and a monoisotopic mass of 286.193268 Da .


Molecular Structure Analysis

The molecular structure of 3-Methylether-estradiol can be analyzed using various techniques such as X-ray crystallography and 3D electron diffraction . These techniques allow for the determination of three-dimensional molecular structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methylether-estradiol can be analyzed using various techniques. The compound has a molecular formula of C19H26O2, an average mass of 286.409 Da, and a monoisotopic mass of 286.193268 Da .

Scientific Research Applications

1. Anticancer Activity in Estradiol-Benzisoxazole Chimeras

3-Methylether-estradiol, as a structural component in the synthesis of novel estradiol-benzisoxazole hybrids, exhibits significant anticancer activities. These hybrids have been tested on various human cancer cell lines, including cervical, breast, and prostate cancers, demonstrating notable cancer cell-specific antiproliferative activity and the ability to trigger apoptosis in cancer cells. This research suggests a strong structure-function relationship, especially regarding the placement of hydroxyl groups on the molecules (Kovács et al., 2022).

2. Neurological Research

Research on estradiol, including derivatives like 3-Methylether-estradiol, has shown effects on cognitive functions and seizure thresholds. These effects are thought to be mediated through modulation of glutamate receptors in the hippocampus. One study found that estradiol treatment increased the density of NMDA agonist binding sites exclusively in the CA1 region of the hippocampus, indicating region-specific regulation of NMDA receptors which could have implications for learning and epileptic seizure activities (Weiland, 1992).

3. Microbial Metabolism of Estratrienes

3-Methylether-estradiol has been studied in the context of microbial metabolism. Corynebacterium species have been found to 3-O-demethylate estradiol-3-methylether to free 3-hydroxy compounds, highlighting the potential for microbial involvement in steroid metabolism. This process and its analogies to mammalian organism metabolism provide insights into the broader applications of steroid metabolism research (Schubert, Kaufmann, & Knöll, 1975).

4. Brain-Targeted Drug Delivery

3-Methylether-estradiol has been explored in the context of brain-targeted drug delivery systems. Research comparing 3-substituted versus 17-substituted chemical delivery systems for estradiol brain targeting has highlighted the importance of molecular structure in effective drug delivery. This research is vital for developing more efficient drug delivery methods, particularly for targeting the brain (Brewster et al., 1995).

Future Directions

The future directions of research on 3-Methylether-estradiol could involve further exploration of its potential biological effects and applications. For instance, one study found that estradiol analogs, which could include 3-Methylether-estradiol, attenuate autophagy, cell migration, and invasion . Another study discussed the use of selective estrogen-receptor modulators and other estrogen-like compounds in treating various conditions .

properties

IUPAC Name

(8R,9S,13S,14S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-18,20H,3,5,7-10H2,1-2H3/t15-,16-,17+,18?,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAADVBNYHGIBP-BBCBXFPWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2O)CCC4=C3C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylether-estradiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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